molecular formula C16H11FN6O B11098679 Furazano[3,4-b]pyrazine, 5-(2-fluorophenylamino)-6-phenylamino-

Furazano[3,4-b]pyrazine, 5-(2-fluorophenylamino)-6-phenylamino-

Cat. No.: B11098679
M. Wt: 322.30 g/mol
InChI Key: GDEQIHSBCCMEHU-UHFFFAOYSA-N
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Description

N-(6-ANILINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(2-FLUOROPHENYL)AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes an oxadiazole ring fused with a pyrazine ring, an aniline group, and a fluorophenyl group. This unique combination of functional groups and ring structures imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ANILINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(2-FLUOROPHENYL)AMINE typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized via condensation reactions involving diamines and diketones.

    Coupling Reactions: The aniline and fluorophenyl groups can be introduced through coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-ANILINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(2-FLUOROPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or hydrazines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or heterocyclic nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(6-ANILINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(2-FLUOROPHENYL)AMINE exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-ANILINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(2-CHLOROPHENYL)AMINE
  • N-(6-ANILINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(2-METHYLPHENYL)AMINE

Uniqueness

The uniqueness of N-(6-ANILINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(2-FLUOROPHENYL)AMINE lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C16H11FN6O

Molecular Weight

322.30 g/mol

IUPAC Name

5-N-(2-fluorophenyl)-6-N-phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C16H11FN6O/c17-11-8-4-5-9-12(11)19-14-13(18-10-6-2-1-3-7-10)20-15-16(21-14)23-24-22-15/h1-9H,(H,18,20,22)(H,19,21,23)

InChI Key

GDEQIHSBCCMEHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F

Origin of Product

United States

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